molecular formula C12H11NOS B2494735 N-(1-Benzothiophen-7-ylmethyl)prop-2-enamide CAS No. 2411243-42-8

N-(1-Benzothiophen-7-ylmethyl)prop-2-enamide

Cat. No. B2494735
CAS RN: 2411243-42-8
M. Wt: 217.29
InChI Key: WRJDKRUPHOYQAJ-UHFFFAOYSA-N
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Description

N-(1-Benzothiophen-7-ylmethyl)prop-2-enamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. This compound is also known as AM404, and it is a derivative of the endocannabinoid anandamide. AM404 has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

AM404 exerts its effects through multiple mechanisms of action. It has been shown to inhibit the reuptake of anandamide, thereby increasing its levels in the body. Anandamide is an endocannabinoid that binds to cannabinoid receptors in the body, which are involved in pain, inflammation, and other physiological processes. By increasing the levels of anandamide, AM404 can modulate the activity of these receptors and produce therapeutic effects.
Biochemical and physiological effects:
AM404 has been shown to produce a variety of biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity, decrease inflammation, and protect against neurodegeneration. Additionally, AM404 has been shown to modulate the activity of various neurotransmitters and signaling pathways in the body.

Advantages and Limitations for Lab Experiments

AM404 has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied in animal models. Additionally, it has a variety of potential therapeutic applications, making it a versatile tool for researchers. However, there are also limitations to the use of AM404 in lab experiments. It can be difficult to obtain in large quantities, and its effects can be variable depending on the experimental conditions.

Future Directions

There are several future directions for research on AM404. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, there is ongoing research on the potential therapeutic applications of AM404, including its use in the treatment of pain, inflammation, and neurodegenerative diseases. Finally, there is interest in exploring the mechanisms of action of AM404 in greater detail, in order to better understand how it produces its therapeutic effects.

Synthesis Methods

The synthesis of AM404 involves the reaction of anandamide with arachidonic acid in the presence of a catalyst such as lead tetraacetate. The reaction results in the formation of AM404, which can be isolated through various purification techniques.

Scientific Research Applications

AM404 has been extensively studied for its potential therapeutic properties. It has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects in models of inflammation. Additionally, AM404 has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(1-benzothiophen-7-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-2-11(14)13-8-10-5-3-4-9-6-7-15-12(9)10/h2-7H,1,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJDKRUPHOYQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=CC2=C1SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Benzothiophen-7-ylmethyl)prop-2-enamide

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